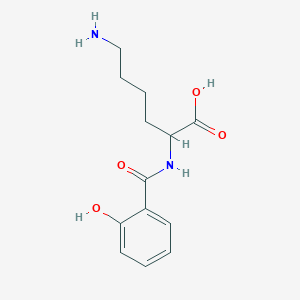![molecular formula C20H26N4O3S B14155152 N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide CAS No. 3946-62-1](/img/structure/B14155152.png)
N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and various substituents such as cyclohexylamino and cyclopentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common approach is the condensation of a furan derivative with a thiadiazole precursor under specific reaction conditions. The process may include:
Formation of the furan derivative: This can be achieved through various methods, such as the reaction of furfural with appropriate amines.
Synthesis of the thiadiazole ring: This step often involves the cyclization of a hydrazine derivative with a suitable carboxylic acid or its derivative.
Coupling of the furan and thiadiazole moieties: This is usually done through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its unique structure and ability to interact with biological targets.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its diverse functional groups.
Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and thiadiazole rings play a crucial role in this interaction, providing the necessary structural framework for binding.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a furan ring with a thiadiazole ring, along with cyclohexylamino and cyclopentyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
3946-62-1 |
|---|---|
Fórmula molecular |
C20H26N4O3S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[2-(cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C20H26N4O3S/c25-19(21-14-7-2-1-3-8-14)18(17-11-6-12-27-17)24(15-9-4-5-10-15)20(26)16-13-28-23-22-16/h6,11-15,18H,1-5,7-10H2,(H,21,25) |
Clave InChI |
WALFUZZSSUWCOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C(C2=CC=CO2)N(C3CCCC3)C(=O)C4=CSN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


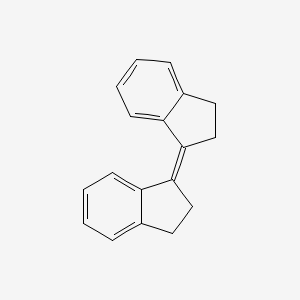
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
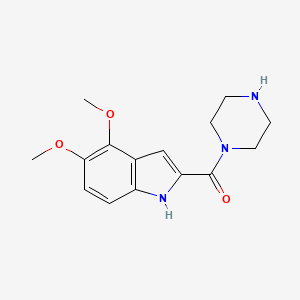

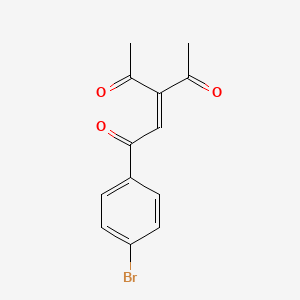
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)


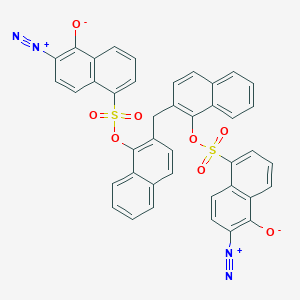
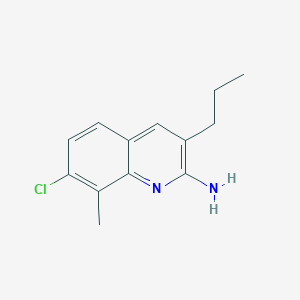
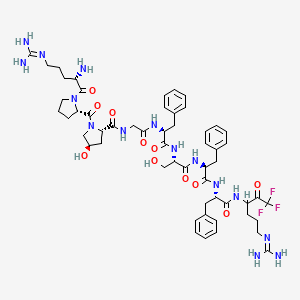
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)

